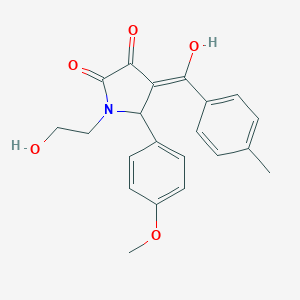
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide, also known as BPIP, is a small molecule that has been studied for its potential therapeutic applications. BPIP has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the activation of NF-κB signaling pathway, which plays a key role in inflammation and cancer. 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide is its relatively low toxicity, making it a potentially safe therapeutic agent. However, one limitation is its poor solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
Future Directions
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide.
Synthesis Methods
The synthesis of 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves the reaction of 4-benzylpiperazine with 2,3-dihydro-1H-inden-5-amine in the presence of propanoyl chloride. The resulting product is a white solid with a melting point of 115-117°C. The purity of the compound can be confirmed by HPLC analysis.
Scientific Research Applications
3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorders, 3-(4-benzyl-1-piperazinyl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide has been shown to protect against oxidative stress and reduce the accumulation of amyloid-beta peptides.
properties
Molecular Formula |
C23H29N3O |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)propanamide |
InChI |
InChI=1S/C23H29N3O/c27-23(24-22-10-9-20-7-4-8-21(20)17-22)11-12-25-13-15-26(16-14-25)18-19-5-2-1-3-6-19/h1-3,5-6,9-10,17H,4,7-8,11-16,18H2,(H,24,27) |
InChI Key |
WOTGTNJBPTXKAI-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
amino]-N-(4-methylphenyl)propanamide](/img/structure/B247069.png)
![Ethyl 1-{3-[(2,5-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)
![ethyl 4-(4-(2-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247076.png)


![methyl 4-[3-benzoyl-4-hydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B247082.png)
